molecular formula C16H19F3N2O B5551039 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one

8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5551039
M. Wt: 312.33 g/mol
InChI Key: GGZWKUBCQHUDQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one often involves intricate steps that introduce the spirocyclic and diaza components, key to their chemical identity. For instance, the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-ones involves Michael addition reactions followed by cyclization processes (Caroon et al., 1981), (Feliu et al., 2004).

Molecular Structure Analysis

The molecular structure of related spiropiperidine compounds, such as 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0^2,6]dec-4-ene, showcases a complex architecture involving spiro and diaza frameworks (Quadrelli et al., 2011). The structure-property relationship studies of similar compounds provide insights into how the substitution patterns and molecular conformations influence their chemical behavior and potential biological activities (Lazic et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of the spirocyclic and diaza motifs in compounds like 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one is often explored through reactions such as electrophilic ipso-halocyclization, which can introduce trifluoromethylated functionalities, enhancing the compound's utility in further chemical transformations (Wang et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of compounds within this chemical family, can be deduced from their molecular structure and substituent patterns. For instance, the crystalline structure of related compounds provides insights into their stability and interactions, which are crucial for understanding their behavior in different environments and potential applications (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are influenced by the compound's structural features. For example, the introduction of trifluoromethyl groups can significantly affect the electron distribution within the molecule, impacting its reactivity and interactions with biological targets (Han et al., 2014).

properties

IUPAC Name

8-[[3-(trifluoromethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O/c17-16(18,19)13-3-1-2-12(8-13)10-21-6-4-15(5-7-21)9-14(22)20-11-15/h1-3,8H,4-7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWKUBCQHUDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one

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